3-(Isocyanatomethyl)cyclopent-1-ene
Overview
Description
3-(Isocyanatomethyl)cyclopent-1-ene, commonly known as IPC, is a cyclic isocyanate. It has a molecular weight of 123.15 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9NO/c9-6-8-5-7-3-1-2-4-7/h1,3,7H,2,4-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (123.15 g/mol) and its molecular formula (C7H9NO) . Additional properties such as boiling point and specific gravity are not provided in the search results.Scientific Research Applications
Polymer Composite Materials and Green Synthesis
Isocyanates, including those structurally related to "3-(Isocyanatomethyl)cyclopent-1-ene," are crucial in the production of high-performance polymers. Research by Jianxun et al. (2018) focused on the optimization of 1,3-Bis(isocyanatomethyl)benzene synthesis, a compound known for its excellent yellowing resistance and applications in optical polymer composites, construction, and automotive industries. This study highlights the importance of developing non-phosgene synthesis routes for isocyanates to reduce environmental impact and production costs, which could be relevant for synthesizing and applying "this compound" derivatives (Jianxun et al., 2018).
Catalyzed Cyclization Reactions
Cyclopentene derivatives serve as key intermediates in various cyclization reactions. Chan et al. (2012) reported on an efficient FeCl(3)-catalyzed Conia-ene cyclization of 2-alkynic 1,3-dicarbonyl compounds, leading to alkylidenecyclopentanes. This process demonstrates the versatility of cyclopentene structures in synthesizing complex cyclic compounds, hinting at the synthetic utility of "this compound" in generating novel organic frameworks (Chan et al., 2012).
Lewis Acid-Triggered Rearrangements
The reactivity of cyclopentene derivatives under Lewis acid catalysis was explored by Ivanova et al. (2017), who investigated the isomerization of donor-acceptor cyclopropanes into substituted cyclopentenes. This study not only underlines the reactivity and transformation potential of cyclopentene derivatives under specific conditions but also suggests potential pathways for functionalizing "this compound" to achieve desired molecular architectures (Ivanova et al., 2017).
Synthetic Applications in Medicinal Chemistry
Cyclopentene derivatives are also significant in medicinal chemistry. A study by Girgis et al. (2009) demonstrated the regioselective synthesis of 1,2,8,9-tetraazadispiro[4.1.4.2]trideca-2,9-dien-6-ones, showcasing the potential of cyclopentanone derivatives in developing compounds with antimicrobial properties. This indicates the broader applicability of cyclopentene and isocyanate derivatives in creating bioactive molecules (Girgis et al., 2009).
Properties
IUPAC Name |
3-(isocyanatomethyl)cyclopentene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c9-6-8-5-7-3-1-2-4-7/h1,3,7H,2,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZGIOOCUXHUSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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